Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl-
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Overview
Description
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The thienopyrimidine scaffold is structurally similar to purines, making it an attractive feature in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods: Industrial production methods for thienopyrimidine derivatives often utilize solvent-free reactions and one-pot synthesis techniques to enhance efficiency and yield . These methods are designed to be scalable and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- involves the inhibition of specific molecular targets such as protein kinases. These enzymes play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of cancer cell proliferation and survival . The compound may also interact with other cellular targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4(3H)-one
Comparison: Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-phenyl- is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound in drug development and other scientific research applications .
Properties
Molecular Formula |
C12H12N2S2 |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
5-phenyl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-6,10,12,14H,7H2,(H,13,15) |
InChI Key |
XOJMDHQHQFWFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2C(C(=CS2)C3=CC=CC=C3)C(=S)N1 |
Origin of Product |
United States |
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